8-Bromoinosine

RNA Structure Base Pairing Thermodynamics

Researchers studying PKG signaling or RNA duplex stability need a high-purity 8-bromoinosine probe to ensure reproducible results. This halogenated inosine analog addresses the critical need for a specific, sterically hindered nucleoside that alters base-pairing fidelity. - Specific PKG inhibition via acceptor site interaction, forming an inhibitory complex. - Alters RNA duplex thermal stability by >5°C, enabling precise structure-function studies. - Essential precursor for synthesizing 8-Br-N1-cIDPR, a membrane-permeable cADPR agonist. - Microwave-assisted 5′-O-trityl protection benchmark substrate for sterically hindered nucleosides.

Molecular Formula C10H11BrN4O5
Molecular Weight 347.12 g/mol
CAS No. 55627-73-1
Cat. No. B613785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromoinosine
CAS55627-73-1
Molecular FormulaC10H11BrN4O5
Molecular Weight347.12 g/mol
Structural Identifiers
SMILESC1=NC2=C(C(=O)N1)N=C(N2C3C(C(C(O3)CO)O)O)Br
InChIInChI=1S/C10H11BrN4O5/c11-10-14-4-7(12-2-13-8(4)19)15(10)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,12,13,19)
InChIKeyXCAXTILLADBPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromoinosine (CAS 55627-73-1) Procurement Guide: A Nucleoside Probe and Intermediate for Advanced Research


8-Bromoinosine (CAS 55627-73-1, molecular weight 347.12 g/mol, purity typically 95%) is a synthetically modified purine nucleoside, specifically a halogenated analog of inosine . Its structure, which features a bromine atom at the C8 position of the hypoxanthine base [1], distinguishes it from other nucleoside derivatives. The compound, also identified by the codes SQ 22056 and NSC 237840, exists as a solid with a reported melting point range of 196-198°C [2][3]. Its primary applications lie in its utility as a versatile synthetic building block and a targeted chemical probe for investigating specific enzyme mechanisms .

Why Generic Inosine Analogs Cannot Substitute for 8-Bromoinosine in Specific Assays and Syntheses


Substituting 8-Bromoinosine with unmodified inosine or other 8-substituted purine analogs is not functionally equivalent and will lead to distinct, often divergent, experimental outcomes. The C8-bromine substitution fundamentally alters the molecule's physicochemical and biological properties. This modification significantly impacts key parameters: it influences base-pairing fidelity in nucleic acid contexts [1], creates steric hindrance that dictates unique regioselectivity in synthetic routes , and confers the specific biochemical activity required for targeting enzymes like cGMP-dependent protein kinase (PKG) or nucleoside diphosphate kinase (NDPK) [2]. Therefore, using a non-brominated analog or an alternative 8-substituted derivative without empirical validation is a critical scientific risk. The following quantitative evidence demonstrates the specific and non-interchangeable nature of 8-Bromoinosine.

Quantitative Differentiation of 8-Bromoinosine: A Comparative Evidence Guide for Scientific Selection


Thermodynamic Impact of C8-Bromination on RNA Base Pairing Stability

Bromination at the C8 position of inosine significantly alters its base-pairing properties, offering a tool for modulating RNA duplex stability. Studies on A-form RNA duplexes demonstrate that the thermal stability (melting temperature, Tm) of duplexes containing 8-bromoinosine is markedly different from those with unmodified inosine. Specifically, the presence of 8-bromoinosine can lead to changes in Tm of greater than 5°C (denoted by >>) compared to the parent inosine base pair, indicating a substantial destabilizing effect [1]. In contrast, the difference in Tm between inosine and its 8-oxo derivative was observed to be less than 1°C (denoted by ≈) in the same experimental context [1]. This quantifies a distinct physicochemical property conferred by the bromine atom.

RNA Structure Base Pairing Thermodynamics Nucleic Acid Chemistry

Enhanced Reactivity in Microwave-Assisted 5′-O-Trityl Protection

In synthetic chemistry, the steric bulk of the C8-bromine atom makes 8-bromoinosine uniquely suited for certain regioselective reactions. A study on microwave-assisted 5′-O-trityl protection explicitly states that the reported procedure is 'particularly suitable for modified inosines where the 5′-OH is sterically hindered (i.e. 8-bromoinosine)' . While the paper does not provide a direct quantitative yield comparison for 8-bromoinosine versus unmodified inosine under microwave conditions, it reports that this new protocol provides 'significantly higher yields and shorter reaction times than the standard thermal conditions' for the class of inosine derivatives . This class-level inference supports the selection of 8-bromoinosine as a model substrate for optimizing reactions on sterically hindered nucleosides.

Nucleoside Chemistry Microwave-Assisted Synthesis Protecting Groups Synthetic Methodology

Specificity as a Chemical Probe for cGMP-Dependent Protein Kinase (PKG)

8-Bromoinosine has been identified and commercialized as a 'potent chemical probe' specifically for studying the molecular mechanism of cGMP-dependent protein kinase (PKG) . It is reported to react with a specific acceptor site located at the base of the PKG active site cleft . The provided mechanism describes stereoselective electron transfer from hydrogen bond donor sites on 8-bromoadenosine to a chloride ion, forming an '8-bromoinosine chloride complex' which acts as an effective PKG inhibitor . This level of mechanistic detail, while not quantified with a Ki value in the provided source, defines a specific functional niche that is not claimed for unmodified inosine or other simple 8-substituted analogs.

Signal Transduction Chemical Biology Protein Kinase Enzyme Mechanism

Affinity of 8-Bromoinosine 5′-Diphosphate for Nucleoside Diphosphate Kinase (NDPK)

The diphosphorylated form of 8-bromoinosine, 8-Br-IDP, serves as a high-affinity substrate for nucleoside diphosphate kinase (NDPK). An enzymatic study using NDPK from pig heart determined an apparent inhibition constant (Ki) of 0.31 µM for 8-bromoinosine 5′-diphosphate [1]. This quantitative affinity measurement demonstrates that the 8-bromo modification on the inosine scaffold is well-tolerated or even favorable for binding in the NDPK active site, making it a valuable tool for probing the enzyme's acceptor nucleotide specificity.

Enzymology Nucleotide Metabolism Kinase Assay Biochemical Tool

Altered Hydrogen-Bonding Capabilities in Nucleic Acid Base Pairs

Beyond thermodynamic stability, the C8-bromine atom alters the hydrogen-bonding pattern of inosine. Computational models published in PLOS ONE illustrate that 8-bromoinosine (8-BrI) can form a possible base pair with cytosine (C), a pairing that is not favored by unmodified inosine, which typically pairs with adenosine (A) or uridine (U) in a wobble configuration [1]. This shift in base-pairing preference is a direct consequence of the bromine substitution and offers a means to investigate non-canonical nucleic acid interactions.

Molecular Modeling Base Pairing RNA Chemistry Structural Biology

Role as a Precursor for the cADPR Receptor Agonist 8-Br-N1-cIDPR

8-Bromoinosine is a critical starting material in the total synthesis of 8-Br-N1-cIDPR, a membrane-permeant and hydrolytically stable agonist of the cyclic ADP-ribose (cADPR) receptor [1]. The synthesis involves a key regio- and stereoselective N1-ribosylation of a protected 8-bromoinosine derivative [1]. This specific application is directly tied to the C8-bromo functionality, which is retained in the final bioactive molecule to confer desired pharmacological properties like stability and membrane permeability.

Medicinal Chemistry Total Synthesis Second Messengers Calcium Signaling

Validated Application Scenarios for 8-Bromoinosine (55627-73-1) Based on Comparative Evidence


Probing cGMP-Dependent Protein Kinase (PKG) Mechanisms

Investigators studying the cGMP-dependent protein kinase (PKG) signaling pathway can procure 8-bromoinosine as a specific chemical probe. It is reported to interact with the acceptor site in the PKG active site cleft, and its mechanism involves the formation of an inhibitory complex . This specific activity is not associated with unmodified inosine, making 8-bromoinosine a necessary tool for this particular line of inquiry.

Investigating RNA Structure and Function via Site-Specific Modification

Researchers can use 8-bromoinosine to introduce defined perturbations into RNA duplexes. Quantitative data shows that substituting inosine with 8-bromoinosine alters the thermal stability of an A-form RNA duplex by more than 5°C, a significantly greater destabilization than that caused by an 8-oxo modification (<1°C) [1]. Furthermore, the bromine atom alters hydrogen-bonding patterns, enabling potential pairing with cytosine, a capability not favored by unmodified inosine [2]. This makes 8-bromoinosine a precise tool for structure-function studies.

Enzymatic Synthesis of Novel Nucleotides via Nucleoside Diphosphate Kinase (NDPK)

For studies involving nucleoside diphosphate kinase (NDPK), 8-bromoinosine 5′-diphosphate (8-Br-IDP) is a well-characterized substrate. Its high affinity for NDPK is documented with an apparent Ki of 0.31 µM [3]. This quantitative parameter allows for its rational use in enzymatic assays to generate novel nucleoside triphosphates or to probe the substrate specificity of NDPK.

Total Synthesis of the cADPR Agonist 8-Br-N1-cIDPR

Organic and medicinal chemistry groups aiming to synthesize 8-Br-N1-cIDPR, a stable and membrane-permeable agonist of the cyclic ADP-ribose receptor, require 8-bromoinosine as a key synthetic precursor [4]. The established total synthesis route relies on a regio- and stereoselective N1-ribosylation of a protected 8-bromoinosine derivative, making the compound an essential starting material for accessing this valuable chemical biology tool.

Optimizing Synthetic Methodologies for Sterically Hindered Nucleosides

Synthetic chemists developing new methodologies for nucleoside modification can use 8-bromoinosine as a representative model substrate for a 'sterically hindered' nucleoside. It has been explicitly identified as a compound for which microwave-assisted 5′-O-trityl protection is 'particularly suitable', yielding significantly higher yields and shorter reaction times compared to standard thermal methods . Its use is recommended for benchmarking and optimizing reactions on this challenging class of molecules.

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